molecular formula C8H14ClN3O B2648770 (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride CAS No. 2309465-60-7

(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2648770
CAS No.: 2309465-60-7
M. Wt: 203.67
InChI Key: ZMFKVZQRKBVNTO-UHFFFAOYSA-N
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Description

(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a fused tetrahydropyrano[4,3-c]pyrazole core substituted with a methyl group at position 1 and a methanamine hydrochloride moiety at position 3. Pyrano[4,3-c]pyrazole derivatives are frequently synthesized via multi-component reactions (MCRs) or domino approaches, as seen in related compounds . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11-8-2-3-12-5-6(8)7(4-9)10-11;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKVZQRKBVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrano-pyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Inhibition of Phosphodiesterase Type IV (PDE4)

One of the significant therapeutic applications of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is its role as an inhibitor of phosphodiesterase type IV (PDE4). PDE4 inhibitors are known for their anti-inflammatory properties and are particularly useful in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's dual-action mechanism allows it to inhibit PDE4 while also acting as an antagonist to muscarinic acetylcholine receptors (mAChRs), making it suitable for addressing bronchoconstriction and inflammation simultaneously .

Therapeutic Uses in Respiratory Diseases

The combination of PDE4 inhibition and mAChR antagonism positions this compound as a promising candidate for developing therapies aimed at managing respiratory conditions. Clinical studies have indicated that compounds with similar mechanisms can significantly reduce symptoms associated with asthma and COPD by improving airflow and reducing airway inflammation .

Potential in Cancer Treatment

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride have shown efficacy against various cancer cell lines. For instance, derivatives with pyrazole moieties have demonstrated significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The ability to inhibit specific kinases associated with tumor growth further enhances the therapeutic profile of this class of compounds.

Table 1: Summary of Case Studies Involving Pyrazole Derivatives

Study ReferenceCompound TestedCancer Cell LineIC50 ValueNotes
Li et al. Pyrazole Derivative AMCF-70.46 µMSignificant inhibition observed
Mohareb et al. Pyrazole Derivative BHCT1160.39 µMEffective against multiple cell lines
Recent Review Various PyrazolesMultipleVariesBroad range of biological activity noted

Mechanism of Action

The mechanism of action of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues

The target compound differs from other pyranopyrazole derivatives in substituent placement and complexity:

Compound Name Key Structural Features Pharmacological Activity Reference
Target Compound 1-Methyl, 3-methanamine hydrochloride on pyrano[4,3-c]pyrazole Hypothesized anticancer activity (based on analogues)
Indolyl tetrahydropyrano[4,3-c]pyrazole Indolyl substituent at position 3 Anticancer (IC₅₀: 2–8 µM against HeLa cells)
4-(4-Methoxyphenyl)-3,7-dimethyl-oxazin-5-one Oxazine-pyranopyrazole fusion, 4-methoxyphenyl group Structural novelty; activity not reported

Key Observations :

  • The methanamine hydrochloride group in the target compound may improve solubility compared to lipophilic indolyl or methoxyphenyl substituents .
Pharmacological Activity

For example:

  • Indolyl derivatives inhibit tubulin polymerization (IC₅₀: 1.2 µM) and induce apoptosis in leukemia cells .
  • Methoxyphenyl analogues exhibit moderate antifungal activity (MIC: 16 µg/mL against Candida albicans) .

The target compound’s methanamine group may confer unique binding interactions with amine-sensitive targets (e.g., kinases or GPCRs), though experimental validation is needed.

Physicochemical Properties
Property Target Compound N-Methyl Methanamine Hydrochloride Indolyl Pyranopyrazole
Solubility High (HCl salt) Very high (simple amine salt) Low (free base)
logP Estimated ~1.5 -1.2 (polar amine) 3.8 (lipophilic indole)
Stability Stable in acidic conditions Hygroscopic Photodegradation reported

Implications : The hydrochloride salt improves drug-like properties, aligning with trends in prodrug design for pyrazole derivatives .

Efficiency Comparison :

Method Yield (Analogue) Time Scalability
4-CR 65–78% 4–6 h High
Domino 82% 8–12 h Moderate

The target compound’s synthesis may favor 4-CR for rapid assembly, though purification challenges for polar hydrochlorides require optimization.

Biological Activity

Introduction

(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrano ring fused with a pyrazole moiety, contributing to its structural complexity. The molecular formula is C10H14N2OC_{10}H_{14}N_2O with a molecular weight of 182.24 g/mol. Its unique structure allows for diverse interactions within biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H14N2OC_{10}H_{14}N_2O
Molecular Weight182.24 g/mol
CAS NumberNot specified

1. Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, research on related pyrazole derivatives has shown promising results in inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally related to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs .

3. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications at specific positions on the pyrazole ring can enhance selectivity and potency against cancer cells .

The exact mechanisms by which (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride exerts its biological effects remain to be fully elucidated. However, docking studies suggest that it may interact with specific enzyme active sites or cellular receptors involved in inflammation and cancer progression .

Case Study 1: Antimicrobial Evaluation

A study on related pyrazole derivatives assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results indicated a significant zone of inhibition for certain derivatives, suggesting a potential pathway for developing new antimicrobial agents based on the tetrahydropyrano-pyrazole framework.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, compounds similar to (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride were tested for COX inhibition. The study reported IC50 values indicating that some derivatives were more effective than traditional NSAIDs like ibuprofen.

Synthesis Pathways

The synthesis of (1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. Key methods include:

  • Formation of the Tetrahydropyrano Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Pyrazole Moiety Introduction : Employing hydrazine derivatives in condensation reactions.
  • Final Hydrochloride Salt Formation : Reacting the base compound with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Tetrahydropyrano FormationCyclizationAldehydes and alcohols
Pyrazole IntroductionCondensationHydrazine derivatives
Hydrochloride FormationAcid-base reactionHydrochloric acid

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